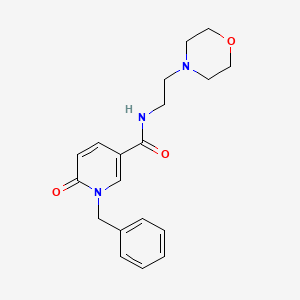![molecular formula C15H12N4O3S B2486533 N-(2-carbamoylfenil)-2-metil-5-oxo-5H-tiazolo[3,2-a]pirimidina-6-carboxamida CAS No. 896342-80-6](/img/structure/B2486533.png)
N-(2-carbamoylfenil)-2-metil-5-oxo-5H-tiazolo[3,2-a]pirimidina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their structural complexity and potential in various fields, including medicinal chemistry. Thiazolo[3,2-a]pyrimidines, in particular, are a group of compounds that have attracted attention due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines can involve the alkylation of pyrimidine derivatives, followed by cyclization and further substitution reactions. For example, the synthesis of related compounds has been achieved through the alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, leading to S-alkyl derivatives and subsequent cyclization to produce thiazolo pyrimidine derivatives (Haiza et al., 2000). These processes are characterized by the manipulation of the pyrimidine core, which is a critical step in the synthesis of N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines showcases a fused ring system, which is significant for its chemical behavior and biological activity. The structure is often confirmed through spectral studies, including NMR and IR spectroscopy. Dimorphism in similar compounds has been reported, indicating the existence of polymorphs with different molecular arrangements (Sridhar et al., 2006).
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
Los derivados de imidazo[1,2-a]piridina-6-carbohidrazida y pirido[1,2-a]pirimidina-7-carbohidrazida derivados de este compuesto han mostrado promesa en la química medicinal. Los investigadores han explorado sus actividades farmacológicas, incluyendo:
- Propiedades Antiinflamatorias: Estos derivados exhiben efectos antiinflamatorios, lo que los convierte en posibles candidatos para el desarrollo de fármacos .
- Actividad Antiviral: Algunos derivados han demostrado propiedades antivirales, que podrían ser valiosas para combatir infecciones virales .
- Agentes Antifúngicos: Ciertos derivados de imidazo[1,2-a]piridina tienen actividad antifúngica, lo que sugiere su uso en el tratamiento de infecciones fúngicas .
- Potencial Anticancerígeno: El andamiaje de imidazo[1,2-a]piridina es crucial para el diseño de fármacos anticancerígenos. Los investigadores han investigado derivados con posibles efectos antitumorales .
Agentes Antibacterianos
Los derivados del compuesto han sido evaluados por su actividad antibacteriana. Notablemente, los derivados de 5-[1-(4-clorofenil)-2-feniletil]-2,4,6-tricloropirimidina mostraron una actividad significativa contra varias cepas bacterianas .
Inhibición de las Vías Inflamatorias
Los investigadores han identificado derivados de pirimidina como inhibidores de las vías NF-κB y AP-1. Estos compuestos pueden ayudar a regular la inflamación al modular la producción de citoquinas .
Agentes Neurotrópicos y Protectores del Estrés
Los derivados de pirido[1,2-a]pirimidina han sido investigados por sus efectos neurotrópicos y protección contra el estrés. Estos compuestos pueden desempeñar un papel en el manejo de las afecciones relacionadas con el estrés .
Agentes Protectores Gastrointestinales
Algunos derivados de pirido[1,2-a]pirimidina exhiben propiedades protectoras gastrointestinales. Estos compuestos podrían utilizarse potencialmente para controlar los trastornos gastrointestinales .
Otras Aplicaciones
Más allá de las áreas mencionadas, los investigadores continúan explorando aplicaciones novedosas para este compuesto. Su estructura única y su diversa reactividad lo convierten en un tema intrigante para futuras investigaciones.
En resumen, la N-(2-carbamoylfenil)-2-metil-5-oxo-5H-tiazolo[3,2-a]pirimidina-6-carboxamida y sus derivados prometen en varios campos científicos, desde el desarrollo de fármacos hasta el control de la inflamación. A medida que avanza la investigación, es posible que descubramos aplicaciones adicionales para este intrigante compuesto. 🌟 .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound might interact with its targets to modulate their activities, leading to changes in cellular functions.
Biochemical Pathways
Given the reported anti-inflammatory effects of similar compounds , it’s plausible that this compound may affect pathways related to inflammation, such as the prostaglandin and leukotriene pathways.
Result of Action
Given the reported anti-inflammatory effects of similar compounds , it’s plausible that this compound may reduce inflammation at the molecular and cellular levels.
Direcciones Futuras
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Análisis Bioquímico
Biochemical Properties
In the realm of biochemical reactions, N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role. This compound is part of the pyrimidine class of compounds, which are known to play vital roles in various biological procedures . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer
Cellular Effects
It is known that pyrimidine derivatives, to which this compound belongs, have been designed and developed for their anticancer activity . These compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives, to which this compound belongs, are part of living organisms and play vital roles in various biological procedures . They exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives, to which this compound belongs, have been designed and developed for their anticancer activity . These compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
It is known that pyrimidine derivatives, to which this compound belongs, are part of living organisms and play vital roles in various biological procedures .
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-8-7-19-14(22)10(6-17-15(19)23-8)13(21)18-11-5-3-2-4-9(11)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLLROVFGDQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

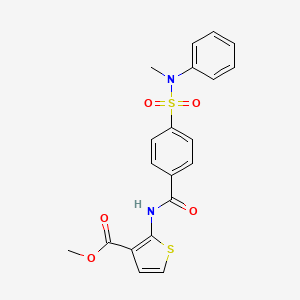

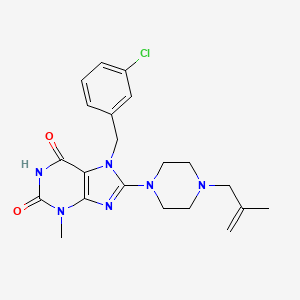
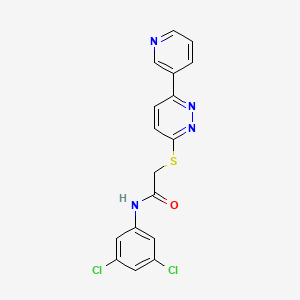
![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)
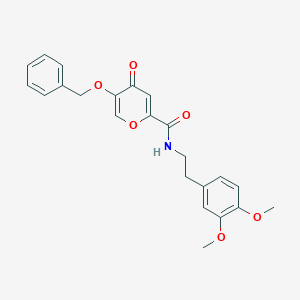
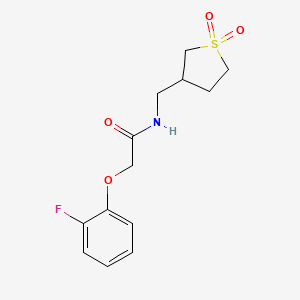
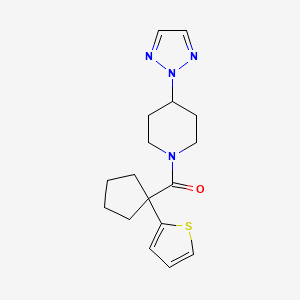

![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)
